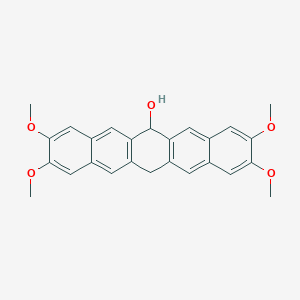![molecular formula C17H21Cl2NO6 B12632942 Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-クロロ-7-ヒドロキシ-8-[(2-メトキシエチルアミノ)メチル]-4-メチル-2-オキソクロメン-3-イル]酢酸メチル;塩酸塩は、クロメン-2-オン誘導体のクラスに属する複雑な有機化合物です。この化合物は、クロロ、ヒドロキシ、メトキシエチルアミノ、およびメチル基を含むさまざまな官能基で置換されたクロメン-2-オンコアを含む独自の構造によって特徴付けられます。塩酸塩の形は、溶解度と安定性を高め、科学研究や産業におけるさまざまな用途に適しています。
準備方法
合成経路と反応条件
2-[6-クロロ-7-ヒドロキシ-8-[(2-メトキシエチルアミノ)メチル]-4-メチル-2-オキソクロメン-3-イル]酢酸メチル;塩酸塩の合成は、一般的に、入手しやすい前駆体から始まる複数のステップを伴います。一般的な合成経路の1つは、次のステップを含みます。
クロメン-2-オンコアの形成: クロメン-2-オンコアは、ペヒマン縮合反応によって合成できます。この反応は、強酸触媒の存在下で、フェノールとβ-ケトエステルを反応させることを伴います。
置換基の導入: クロロ、ヒドロキシ、およびメトキシエチルアミノ基は、さまざまな置換反応によって導入されます。たとえば、クロロ基は、チオニルクロリドなどの試薬を使用して塩素化によって導入できます。一方、ヒドロキシ基は、水酸化反応によって導入できます。
塩酸塩の形成: 最後のステップは、塩酸と反応させることによって、遊離塩基を塩酸塩に変換することを含みます。
工業的生産方法
この化合物の工業的生産には、収率と純度を向上させるために合成経路の最適化が含まれる場合があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用と、不純物を最小限に抑えるために高純度試薬の使用が含まれます。
化学反応の分析
反応の種類
2-[6-クロロ-7-ヒドロキシ-8-[(2-メトキシエチルアミノ)メチル]-4-メチル-2-オキソクロメン-3-イル]酢酸メチル;塩酸塩は、次のものを含むさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、過マンガン酸カリウムなどの酸化剤を使用してカルボニル基に酸化できます。
還元: クロメン-2-オンコアのカルボニル基は、水素化ホウ素ナトリウムなどの還元剤を使用してヒドロキシル基に還元できます。
置換: クロロ基は、適切な条件下で、アミンやチオールなどの他の求核試薬で置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: アミン、チオール、アルコールなどの求核試薬。
主要な生成物
酸化: カルボニル誘導体の形成。
還元: ヒドロキシル誘導体の形成。
置換: 置換クロメン-2-オン誘導体の形成。
科学研究への応用
2-[6-クロロ-7-ヒドロキシ-8-[(2-メトキシエチルアミノ)メチル]-4-メチル-2-オキソクロメン-3-イル]酢酸メチル;塩酸塩は、次のものを含む科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌や抗がん特性など、潜在的な生物活性について研究されています。
医学: 新しい薬物の開発など、潜在的な治療用途について調査されています。
産業: 染料、顔料、およびその他の工業用化学物質の合成に使用されます。
科学的研究の応用
Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
2-[6-クロロ-7-ヒドロキシ-8-[(2-メトキシエチルアミノ)メチル]-4-メチル-2-オキソクロメン-3-イル]酢酸メチル;塩酸塩の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、次の方法で効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化する。
受容体との相互作用: 細胞表面または細胞内の受容体の活性を調節する。
遺伝子発現の変更: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与える。
類似の化合物との比較
2-[6-クロロ-7-ヒドロキシ-8-[(2-メトキシエチルアミノ)メチル]-4-メチル-2-オキソクロメン-3-イル]酢酸メチル;塩酸塩は、次のものなどの他の類似の化合物と比較できます。
クマリン誘導体: 構造は似ていますが、クロロまたはメトキシエチルアミノ基などの特定の置換基がない場合があります。
フラボノイド: クロメン-2-オンコアを共有していますが、置換パターンと生物活性は異なります。
カルコン: アルケンに共役したカルボニル基の存在は異なりますが、同様の芳香族構造が含まれています。
2-[6-クロロ-7-ヒドロキシ-8-[(2-メトキシエチルアミノ)メチル]-4-メチル-2-オキソクロメン-3-イル]酢酸メチル;塩酸塩の独自性は、その特定の置換パターンにあり、これが明確な化学的および生物学的特性をもたらします。
類似化合物との比較
Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride can be compared with other similar compounds, such as:
Coumarin Derivatives: Similar in structure but may lack specific substituents like the chloro or methoxyethylamino groups.
Flavonoids: Share the chromen-2-one core but differ in the substitution pattern and biological activities.
Chalcones: Contain a similar aromatic structure but differ in the presence of a carbonyl group conjugated with an alkene.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H21Cl2NO6 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC名 |
methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C17H20ClNO6.ClH/c1-9-10-6-13(18)15(21)12(8-19-4-5-23-2)16(10)25-17(22)11(9)7-14(20)24-3;/h6,19,21H,4-5,7-8H2,1-3H3;1H |
InChIキー |
GDFIGSSLDNJKRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNCCOC)CC(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


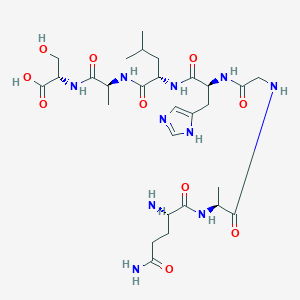
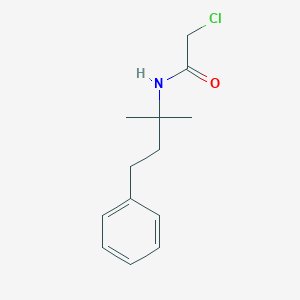
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)


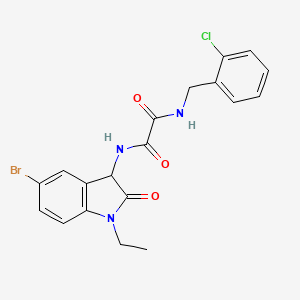
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
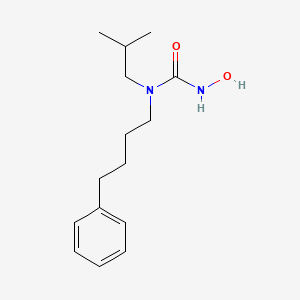
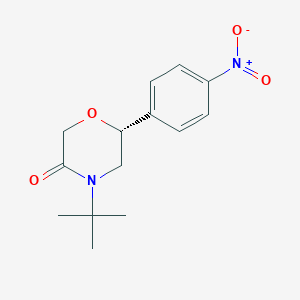
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
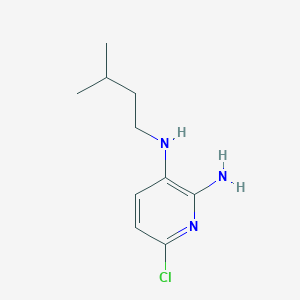
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
